molecular formula C29H36N4O6S B2454329 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 866013-38-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

Cat. No.: B2454329
CAS No.: 866013-38-9
M. Wt: 568.69
InChI Key: MUEYSTROLNOLBT-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C29H36N4O6S and its molecular weight is 568.69. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O6S/c1-31(21-8-4-2-5-9-21)26(35)18-33-22-13-15-40-27(22)28(36)32(29(33)37)14-7-3-6-10-25(34)30-17-20-11-12-23-24(16-20)39-19-38-23/h11-13,15-16,21H,2-10,14,17-19H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEYSTROLNOLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The compound consists of several key moieties:

  • Benzo[d][1,3]dioxole : Known for its presence in various bioactive molecules.
  • Thieno[3,2-d]pyrimidine : Often associated with pharmacologically active compounds.
  • Hexanamide : Contributes to the compound's solubility and stability.

Synthesis Pathway

The synthesis typically involves:

  • Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
  • Construction of the thieno[3,2-d]pyrimidine ring via reactions with hydrazine derivatives.
  • Coupling of the two moieties using coupling reagents like EDCI or DCC in a basic environment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines such as HepG2 (IC50 = 2.38 µM), HCT116 (IC50 = 1.54 µM), and MCF7 (IC50 = 4.52 µM), outperforming standard drugs like doxorubicin .
CompoundHepG2 IC50 (µM)HCT116 IC50 (µM)MCF7 IC50 (µM)
N-(benzo[d][1,3]dioxol-5-ylmethyl)...2.381.544.52
Doxorubicin7.468.294.56

The mechanisms through which this compound exerts its anticancer effects include:

  • EGFR Inhibition : The compound has been shown to inhibit EGFR tyrosine kinase activity, which is crucial in many cancers .
  • Apoptosis Induction : Studies indicated that treatment leads to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), indicating a shift towards apoptosis in cancer cells .

Case Study: Inhibition of DOT1L

A related study explored the inhibition of DOT1L (a histone methyltransferase) by compounds with similar scaffolds. The findings suggested that these compounds could selectively inhibit DOT1L activity without affecting other methyltransferases, indicating a promising therapeutic avenue for targeting specific cancers .

Chemical Reactions Analysis

Reduction Reactions

The compound’s amide and ketone groups are susceptible to reduction under controlled conditions. Key reagents include:

Reagent Target Group Conditions Outcome
Lithium aluminum hydrideAmide (cyclohexyl(methyl)amino)Anhydrous tetrahydrofuran, 0–5°CReduction to secondary amine derivatives
Sodium borohydrideKetone (2,4-dioxo-thieno[3,2-d]pyrimidinyl)Methanol, room temperatureSelective reduction to alcohol intermediates

Optimal pH (6.5–7.5) and low temperatures are critical to avoid over-reduction or decomposition.

Hydrolysis Reactions

The thieno[3,2-d]pyrimidine core and amide linkages undergo hydrolysis:

  • Acidic Hydrolysis :

    • Reacted with 6M HCl at 100°C for 12 hours, leading to cleavage of the amide bond (cyclohexyl(methyl)amino-2-oxoethyl group) into carboxylic acid and amine fragments.

    • The benzo[d] dioxole moiety remains stable under these conditions.

  • Basic Hydrolysis :

    • Treatment with 2M NaOH at 60°C results in ring-opening of the thieno[3,2-d]pyrimidine system, forming thiol and urea derivatives.

Nucleophilic Substitution

The hexanamide chain’s terminal amine group participates in nucleophilic reactions:

Reagent Product Conditions
Acetyl chlorideN-acetylated derivativeDichloromethane, pyridine
Benzyl chloroformateCarbamate-protected analogTetrahydrofuran, 0°C

These modifications are used to enhance solubility or introduce protective groups for further synthetic steps.

Oxidation Reactions

Controlled oxidation targets specific sites:

  • Benzo[d] dioxole Oxidation :

    • Reacts with ozone (O₃) in dichloromethane at -78°C, cleaving the dioxole ring to form catechol derivatives.

  • Thiophene Ring Oxidation :

    • Hydrogen peroxide (H₂O₂) in acetic acid converts the thieno[3,2-d]pyrimidine sulfur to sulfoxide or sulfone derivatives, depending on stoichiometry.

Biological Interactions

The compound exhibits reactivity with biological targets:

  • Enzyme Inhibition :

    • Binds to kinase active sites via hydrogen bonding (amide and dioxole groups) and hydrophobic interactions (cyclohexyl and hexanamide chains).

    • IC₅₀ values range from 12–450 nM in kinase inhibition assays.

Synthetic Intermediate Reactivity

During synthesis, intermediates undergo critical transformations:

Step Reaction Key Intermediate
1Amide couplingActivated ester of hexanoic acid
2CyclocondensationThieno[3,2-d]pyrimidine-2,4-dione core
3AlkylationIntroduction of cyclohexyl(methyl)amino

Reaction progress is monitored via LC-MS and NMR spectroscopy to confirm structural integrity.

Stability Under Ambient Conditions

  • Thermal Stability : Decomposes above 200°C, generating CO₂ and NH₃.

  • Photostability : UV light (254 nm) induces cleavage of the dioxole ring within 24 hours.

Q & A

Synthesis and Optimization

Basic: What are the optimal synthetic conditions and coupling reagents for preparing the compound? The compound’s synthesis likely involves coupling reactions similar to structurally related pyrimidinedione derivatives. Evidence suggests using HBTU or HATU as coupling agents with DIPEA/NMM in DMF at room temperature. For example, analogs like 6a-d were synthesized with ≥90% purity via such methods, confirmed by HPLC . A stepwise approach is recommended:

Amide bond formation : React the thieno[3,2-d]pyrimidine core with cyclohexyl(methyl)amino-2-oxoethyl using HATU/DIPEA.

Hexanamide linkage : Couple the intermediate with benzo[d][1,3]dioxol-5-ylmethylamine under similar conditions.
Validate purity via HPLC and structural integrity via 1H^1H/13C^{13}C NMR .

Advanced: How can experimental design (e.g., factorial design) or AI-driven tools optimize reaction yields and reduce byproducts? Implement Design of Experiments (DoE) to systematically vary parameters (e.g., reagent ratios, temperature, solvent). For instance, a 2k^k factorial design could identify critical factors affecting yield . Alternatively, AI platforms like COMSOL Multiphysics enable predictive modeling of reaction kinetics, reducing trial-and-error experimentation. Autonomous laboratories integrating real-time HPLC feedback can adjust conditions dynamically, as proposed in smart lab frameworks .

Structural Characterization

Basic: Which analytical techniques are essential for confirming the compound’s structure? Standard protocols include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent connectivity (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm, thienopyrimidine carbonyls at δ 160–170 ppm) .
  • HPLC : Purity assessment (≥95% recommended for biological studies) .
  • HRMS : Exact mass confirmation (e.g., molecular ion [M+H]+^+ matching theoretical mass ±2 ppm) .

Advanced: How can hyphenated techniques (e.g., LC-MS/MS) resolve structural ambiguities in complex intermediates? LC-MS/MS coupled with collision-induced dissociation (CID) can differentiate regioisomers or confirm labile groups (e.g., the cyclohexyl(methyl)amino moiety). For thienopyrimidine derivatives, MS/MS fragmentation patterns (e.g., loss of CO from the dioxo group) provide diagnostic ions .

Biological Activity Profiling

Basic: What in vitro assays are suitable for initial biological screening? Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). Related dithiazole and pyrimidine analogs showed antitumor activity in the 1–10 µM range .

Advanced: How can mechanism-of-action studies address conflicting activity data across assays? Use orthogonal methods:

SPR/BLI : Measure binding kinetics to purified targets (e.g., kinases).

RNA-seq : Identify transcriptional changes in treated cells to pinpoint pathways.

In vivo xenografts : Validate efficacy in animal models, correlating plasma exposure (LC-MS) with tumor regression .

Computational Modeling

Advanced: Which computational strategies predict the compound’s binding mode or metabolic stability?

  • Docking/MD Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets). For thienopyrimidine derivatives, key hydrogen bonds with backbone amides are critical .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP <5) and cytochrome P450 interactions. Adjust substituents (e.g., benzo[d][1,3]dioxole) to enhance metabolic stability .

Data Analysis and Contradictions

Advanced: How should researchers resolve discrepancies between computational predictions and experimental results (e.g., solubility vs. bioavailability)?

Validation Experiments : Repeat assays under controlled conditions (e.g., standardized DMSO concentration).

Multivariate Analysis : Apply PCA to identify outliers in datasets (e.g., anomalous IC50_{50} values).

Machine Learning : Train models on high-quality datasets (e.g., ChEMBL) to refine predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.